TAK1 Inhibitory Potency: HS-276 Ki Compared to Parent Compound Takinib
HS-276 was developed using Takinib as the chemical starting point. HS-276 demonstrates a Ki of 2.5 nM against TAK1, compared to Takinib's reported IC50 of 9.5 nM for TAK1 inhibition [1]. This improvement in potency was achieved through directed medicinal chemistry guided by the co-crystal structure of Takinib bound to TAK1 [1].
| Evidence Dimension | TAK1 inhibition constant |
|---|---|
| Target Compound Data | Ki = 2.5 nM |
| Comparator Or Baseline | Takinib (EDHS-206) IC50 = 9.5 nM |
| Quantified Difference | HS-276 Ki is approximately 3.8-fold lower than Takinib IC50 (nM scale) |
| Conditions | Kinase inhibition assay; Ki determined from enzymatic assay as reported in ACS Chem Biol 2022 |
Why This Matters
Higher target potency at lower concentrations reduces the likelihood of off-target effects in cellular and in vivo models, directly impacting experimental reproducibility.
- [1] Scarneo S, et al. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chem Biol. 2022;17(3):536-544. View Source
